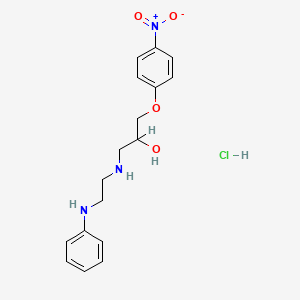
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride is a complex organic compound that features a combination of functional groups, including an aniline derivative, an amino group, and a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the aniline derivative, followed by the introduction of the aminoethyl group and the nitrophenoxy group. Common reagents used in these reactions include aniline, ethylene diamine, and p-nitrophenol. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-: Lacks the monohydrochloride component.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, dihydrochloride: Contains an additional hydrochloride group.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The uniqueness of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride lies in its specific combination of functional groups and its potential applications. The presence of the monohydrochloride group may influence its solubility, stability, and reactivity compared to similar compounds.
Eigenschaften
| 76210-96-3 | |
Molekularformel |
C17H22ClN3O4 |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
1-(2-anilinoethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-16(12-18-10-11-19-14-4-2-1-3-5-14)13-24-17-8-6-15(7-9-17)20(22)23;/h1-9,16,18-19,21H,10-13H2;1H |
InChI-Schlüssel |
FLVRUILIACMHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCNCC(COC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



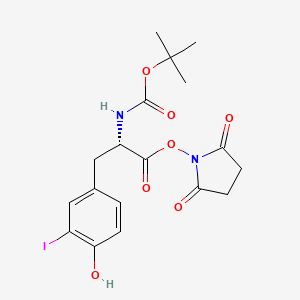
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
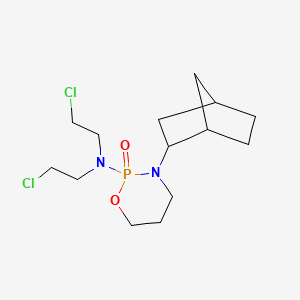


![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
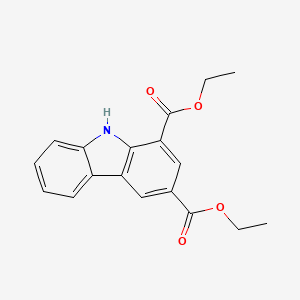
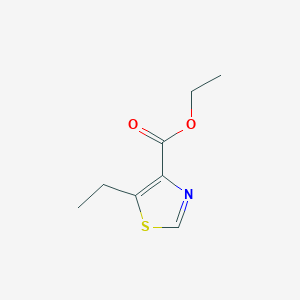
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
